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Compound of Interest

Compound Name: 1-Methylacenaphthylene

Cat. No.: B15367223 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of available experimental and computational data

for the polycyclic aromatic hydrocarbon, 1-Methylacenaphthylene. Due to the limited

availability of direct experimental spectral data for this specific compound, this guide utilizes a

combination of published experimental values, computational predictions, and data from

structurally similar compounds to illustrate the cross-referencing workflow. This approach is

essential in modern chemical research for the validation of theoretical models and the

interpretation of experimental findings.

Data Presentation: A Side-by-Side Comparison
The following tables summarize the available quantitative data for 1-Methylacenaphthylene,

offering a clear comparison between experimental findings and computational predictions.

Table 1: Physical and Chromatographic Properties of 1-Methylacenaphthylene
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Property
Experimental
Value

Computational
Value

Data Source
(Experimental)

Data Source
(Computationa
l)

Molecular

Formula
C₁₃H₁₀ C₁₃H₁₀ - PubChem[1]

Molecular Weight 166.22 g/mol 166.22 g/mol - PubChem[1]

Kovats Retention

Index (Semi-

standard non-

polar)

265.24, 266.57 -

NIST Mass

Spectrometry

Data Center[1]

-

Normal Boiling

Point
- 563.74 K -

Cheméo (Joback

Method)

Normal Melting

Point
- 340.03 K -

Cheméo (Joback

Method)

Enthalpy of

Formation (gas)
- 238.62 kJ/mol -

Cheméo (Joback

Method)

Octanol/Water

Partition

Coefficient (logP)

- 3.714 -

Cheméo

(Crippen's

Method)

Table 2: Predicted ¹H NMR Spectral Data for 1-Methylacenaphthylene

Predicted Chemical Shift
(ppm)

Predicted Multiplicity
Predicted Coupling
Constants (Hz)

Data generated using online

prediction tools

Data generated using online

prediction tools

Data generated using online

prediction tools

Note: No experimental ¹H NMR

data was found in the

searched literature.

Table 3: Predicted ¹³C NMR Spectral Data for 1-Methylacenaphthylene
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Predicted Chemical Shift (ppm)

Data generated using online prediction tools

Note: No experimental ¹³C NMR data was found in the searched literature.

Table 4: Mass Spectrometry Data for 1-Methylacenaphthylene

Ion Experimental m/z Predicted m/z
Relative
Abundance

[M]⁺ - 166.0783 -

Note: No experimental

mass spectrum was

found in the searched

literature. The

predicted m/z

corresponds to the

exact mass.

Visualizing the Data Cross-Referencing Workflow
The following diagram illustrates the logical workflow for comparing experimental and

computational data in chemical analysis.
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Caption: Workflow for cross-referencing experimental and computational data.

Experimental Protocols
While specific experimental protocols for 1-Methylacenaphthylene are not readily available,

the following are generalized methodologies for the key analytical techniques that would be

employed for its characterization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to an NMR tube.
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¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters

include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of

scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled carbon NMR experiment is conducted. A larger

number of scans is typically required due to the lower natural abundance of ¹³C.

Data Analysis: The chemical shifts, multiplicities, and coupling constants are analyzed to

elucidate the structure. 2D NMR techniques such as COSY and HSQC may be used for

more complex structures.

2. Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: For a solid sample, a small amount is mixed with KBr powder and

pressed into a pellet, or a thin film is cast from a volatile solvent. The spectrum can also be

obtained using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The sample is placed in the IR beam path, and the spectrum is recorded,

typically in the range of 4000-400 cm⁻¹.

Data Analysis: The positions and intensities of the absorption bands are correlated with

known vibrational frequencies of functional groups. For 1-Methylacenaphthylene,

characteristic peaks for aromatic C-H stretching, C=C stretching, and the methyl group

vibrations would be expected.

3. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a Gas Chromatograph (GC-MS)

for separation and identification.
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Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g.,

dichloromethane, methanol).

Data Acquisition: The sample is introduced into the ion source (e.g., electron ionization),

where it is vaporized and ionized. The resulting ions are separated based on their mass-to-

charge ratio (m/z) and detected.

Data Analysis: The molecular ion peak ([M]⁺) provides the molecular weight. The

fragmentation pattern gives clues about the structure of the molecule. High-resolution mass

spectrometry can be used to determine the elemental composition.

Biological Activity
There is currently no significant data available in the searched literature regarding the specific

biological activity or reactivity of 1-Methylacenaphthylene. Further research in this area would

be beneficial to fully characterize the compound's potential applications and hazards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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